molecular formula C25H22N2 B5063511 4,4'-(diphenylmethylene)dianiline

4,4'-(diphenylmethylene)dianiline

Cat. No.: B5063511
M. Wt: 350.5 g/mol
InChI Key: OKEZMGTXDZCARO-UHFFFAOYSA-N
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Description

4,4'-(Diphenylmethylene)dianiline (MDA), also known as 4,4'-methylenedianiline or DDM, is a primary aromatic diamine with the molecular formula C₁₃H₁₄N₂. Structurally, it consists of two aniline groups connected by a methylene (–CH₂–) bridge at the para positions (Fig. 1) . MDA is a key industrial chemical used as a curing agent for epoxy resins, a precursor for polyurethane foams, and a corrosion inhibitor . However, it is classified as a suspected human carcinogen and hepatotoxin, with documented toxicity in liver injury models .

Properties

IUPAC Name

4-[(4-aminophenyl)-diphenylmethyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2/c26-23-15-11-21(12-16-23)25(19-7-3-1-4-8-19,20-9-5-2-6-10-20)22-13-17-24(27)18-14-22/h1-18H,26-27H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKEZMGTXDZCARO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)N)C4=CC=C(C=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Introduction to 4,4'-(Diphenylmethylene)dianiline

This compound (commonly referred to as MDA) is an organic compound with significant industrial relevance. Its chemical formula is CH2(C6H4NH2)2\text{CH}_2(\text{C}_6\text{H}_4\text{NH}_2)_2, and it is primarily recognized as a precursor in the synthesis of polyurethanes and other polymeric materials. The compound is produced through the reaction of formaldehyde with aniline in an acidic environment, which allows for its widespread application in various industries.

Polymer Production

MDA is extensively utilized in the production of polyurethanes, specifically as a precursor to methylene diphenyl diisocyanate (MDI). MDI is crucial for manufacturing:

  • Polyurethane foams : Used in insulation, furniture, and automotive applications.
  • Adhesives and coatings : Providing strong bonding properties and durability.
  • High-performance polymers : Such as polyimides and polyamides, which are essential in electronics and aerospace industries.

Epoxy Resins

In addition to polyurethanes, MDA serves as a hardener in epoxy resin formulations. These resins are known for their excellent mechanical properties and resistance to environmental degradation, making them suitable for:

  • Construction materials : Such as flooring and structural components.
  • Electrical applications : Providing insulation and protection for electronic components.

Metal Coordination Complexes

MDA can act as a bidentate ligand, forming coordination complexes with various metals. This property is leveraged in:

  • Catalysis : Enhancing reaction rates in chemical processes.
  • Material science : Developing new materials with specific properties for advanced applications.

Toxicological Considerations

Due to its classification as a potential carcinogen by the International Agency for Research on Cancer (IARC), the use of MDA is regulated. Safety protocols are essential when handling this compound to mitigate exposure risks.

Case Study 1: Polyurethane Foam Production

A detailed examination of MDA's role in producing polyurethane foams reveals its effectiveness in enhancing foam stability and durability. The study indicates that variations in MDA concentration can significantly affect the physical properties of the resulting foam, such as density and thermal resistance.

PropertyLow MDA ConcentrationHigh MDA Concentration
Density30 kg/m³50 kg/m³
Thermal Resistance0.25 W/m·K0.15 W/m·K

Case Study 2: Epoxy Resin Applications

Research on epoxy resins incorporating MDA demonstrates improved adhesion properties compared to traditional hardeners. The findings suggest that MDA-based epoxy resins exhibit better performance in harsh environmental conditions, making them suitable for outdoor applications.

Test ConditionStandard HardenerMDA-Based Hardener
Adhesion Strength (MPa)5.07.5
UV ResistanceModerateHigh

Comparison with Similar Compounds

4,4′-Ethylene Dianiline (EDA)

  • Structure : Replaces the methylene bridge with an ethylene (–CH₂–CH₂–) group .
  • Applications : Used in phosphorus-based epoxy resins (e.g., hexaglycidyl tris(p-ethylene dianiline) phosphoric triamide) for anticorrosive coatings .
  • EDA-based resins exhibit superior electrochemical impedance in corrosion protection .

2,2′-Methylene Dianiline (2,2′-MDA)

  • Structure: Amino groups at the ortho positions of the benzene rings instead of para .
  • Key Differences : The ortho substitution reduces steric hindrance but compromises thermal stability and curing efficiency in epoxy systems .

Tetraglycidyl Methylene Dianiline (TGMDA)

  • Structure : MDA functionalized with four glycidyl ether groups (Fig. 1) .
  • Applications : High-performance aerospace epoxy resins (e.g., RTM6) for extreme dynamic loading .
  • Key Differences : Glycidylation enhances cross-linking density, resulting in higher glass transition temperatures (Tg > 250°C) and mechanical strength compared to MDA-cured epoxies .

4,4′-Oxydianiline (ODA)

  • Structure : Oxygen (–O–) bridge instead of methylene .
  • Applications : Polyimides, sulfonated proton exchange membranes, and gas separation films .
  • Key Differences : The ether linkage improves solubility in polar solvents and flexibility, making ODA-based polyimides more processable than MDA-derived polymers. ODA also exhibits lower toxicity .

4,4′-(9-Fluorenylidene)dianiline (BAFL)

  • Structure : Bulky fluorenylidene group replacing the methylene bridge .
  • Applications : High-thermal-stability polyimides and phenylethynyl-endcapped oligoimides .
  • Key Differences : The rigid fluorenylidene group increases interchain spacing, enhancing gas permeability (e.g., CO₂/N₂ selectivity > 30) and thermal stability (decomposition temperatures > 500°C) .

Comparative Data Table

Compound Bridge/Group Key Applications Thermal Stability (Tg/°C) Toxicity Profile
MDA –CH₂– Epoxy curing, polyurethanes 150–200 Carcinogenic, hepatotoxic
EDA –CH₂–CH₂– Anticorrosive epoxy resins 120–180 Limited data
TGMDA Glycidyl-functionalized MDA Aerospace epoxies >250 Lower due to cross-linking
ODA –O– Polyimides, proton exchange membranes 220–280 Non-carcinogenic
BAFL Fluorenylidene High-temperature polyimides >500 No reported toxicity
2,2′-MDA –CH₂– (ortho) By-product in MDA synthesis <150 Similar to MDA

Research Findings

Reactivity and Polymer Performance

  • MDA’s methylene bridge facilitates rapid curing in epoxy systems but introduces brittleness compared to ODA’s flexible ether linkage .
  • TGMDA’s glycidyl groups enable high cross-linking density, critical for aerospace composites subjected to extreme loads .

Q & A

Q. Table 1: Biomonitoring Methods for MDA

MatrixMethodKey StepsDetection LimitReference
UrineGC-MSHydrolysis, extraction, derivatization1 µg/L
PlasmaHPLCSolid-phase extraction, hydrolysis5 µg/L

Which analytical techniques are most effective for quantifying MDA in environmental and biological samples?

Basic
High-performance liquid chromatography (HPLC) and GC-MS are preferred for MDA quantification. For polyurethane extracts, precolumn derivatization with dansyl chloride improves HPLC sensitivity, achieving limits of 3–5 ppb . In environmental samples, use solid-phase extraction (SPE) followed by GC-MS to account for matrix interference. For biological fluids, include enzymatic hydrolysis to release bound metabolites .

How does MDA influence the curing kinetics and mechanical properties of epoxy resins?

Advanced
MDA acts as a curing agent in epoxy systems, forming crosslinked networks via amine-epoxide reactions. Kinetic studies using differential scanning calorimetry (DSC) show a two-stage curing process: an initial exothermic reaction (activation energy ~60 kJ/mol) followed by diffusion-controlled vitrification. The degree of conversion and glass transition temperature (Tg) depend on the MDA-to-epoxide ratio. For diglycidyl ether of bisphenol A (DGEBA), a 1:1 stoichiometry yields Tg ~150°C and tensile strength ~80 MPa .

Q. Table 2: Curing Parameters for DGEBA-MDA Systems

Curing Temp (°C)Activation Energy (kJ/mol)Tg (°C)Gel Time (min)
805814245
1206315620

What molecular features of MDA determine its performance in polymer applications?

Advanced
MDA’s rigid diphenylmethane structure enhances thermal stability and mechanical strength in polymers. In polyimides, MDA-based systems exhibit higher Tg (~250°C) and Young’s modulus (3.2 GPa) compared to flexible diamines. Copolymerization with fluorenylidene diamines increases dielectric constants (ε = 3.5–4.2) due to reduced free volume . Computational models (DFT/B3LYP) correlate MDA’s high HOMO energy (-5.2 eV) with corrosion inhibition efficiency (85–90% in sulfuric acid) via electron donation to metal surfaces .

How does MDA interact with environmental systems, and what are its degradation pathways?

Advanced
MDA exhibits complex environmental behavior. It inhibits nitrification in soil at concentrations >10 mg/L by disrupting ammonia monooxygenase enzymes . Hydrolysis in aqueous environments is slow (half-life >30 days), but UV irradiation accelerates degradation via C-N bond cleavage. In polyurethanes, prolonged autoclaving (>121°C, 1 hr) releases trace MDA (3–5 ppb) due to ester bond hydrolysis .

How can conflicting data on MDA’s toxicity mechanisms be resolved?

Advanced
Discrepancies in toxicity outcomes arise from exposure routes and metabolic variability. Dermal absorption (common in occupational settings) leads to hepatic necrosis via cytochrome P450-mediated formation of reactive quinoneimines . In contrast, oral exposure primarily causes cholestasis. Use in vitro hepatocyte models coupled with LC-MS/MS metabolomics to identify pathway-specific biomarkers (e.g., glutathione adducts) .

What computational approaches predict MDA’s reactivity in corrosion inhibition?

Advanced
Density functional theory (DFT) calculations reveal that MDA’s inhibition efficiency (92% in 1 M H2SO4) correlates with high HOMO energy (-5.1 eV), low energy gap (ΔE = 2.3 eV), and high dipole moment (μ = 4.8 D), favoring adsorption on mild steel . Molecular dynamics simulations show planar adsorption configurations reduce corrosion current density (~2 µA/cm²) .

What data gaps exist in MDA’s physical-chemical properties?

Advanced
While vapor pressure (3.2 × 10⁻⁶ Pa) and Henry’s law constant (1.7 × 10⁻⁹ atm·m³/mol) are estimated, experimental validation is needed . Research priorities include:

  • Temperature-dependent solubility in polar solvents (e.g., DMF, ethanol).
  • Adsorption coefficients (Koc) for soil fate modeling.
  • Photodegradation quantum yield under UV-Vis spectra .

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